molecular formula C18H21N3S B10906276 (2E)-N-(3-methylphenyl)-2-(2-methyl-1-phenylpropylidene)hydrazinecarbothioamide

(2E)-N-(3-methylphenyl)-2-(2-methyl-1-phenylpropylidene)hydrazinecarbothioamide

Cat. No.: B10906276
M. Wt: 311.4 g/mol
InChI Key: GRARRFKKPVGCEF-LVZFUZTISA-N
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Description

N~1~-(3-METHYLPHENYL)-2-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes both hydrazinecarbothioamide and phenylpropenylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-METHYLPHENYL)-2-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of 3-methylphenylhydrazinecarbothioamide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve maximum efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-METHYLPHENYL)-2-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperature and solvent conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N~1~-(3-METHYLPHENYL)-2-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3-METHYLPHENYL)-2-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N,N′-diphenyl-N,N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine
  • 4,4′,4′′-tris (N-3-methylphenyl-N-phenyl-amino)triphenylamine
  • Tetra [p-(4-cyanophenylmethylene imino)]phenyl porphyrin

Uniqueness

N~1~-(3-METHYLPHENYL)-2-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H21N3S

Molecular Weight

311.4 g/mol

IUPAC Name

1-(3-methylphenyl)-3-[(E)-(2-methyl-1-phenylpropylidene)amino]thiourea

InChI

InChI=1S/C18H21N3S/c1-13(2)17(15-9-5-4-6-10-15)20-21-18(22)19-16-11-7-8-14(3)12-16/h4-13H,1-3H3,(H2,19,21,22)/b20-17+

InChI Key

GRARRFKKPVGCEF-LVZFUZTISA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C(/C2=CC=CC=C2)\C(C)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=C(C2=CC=CC=C2)C(C)C

Origin of Product

United States

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